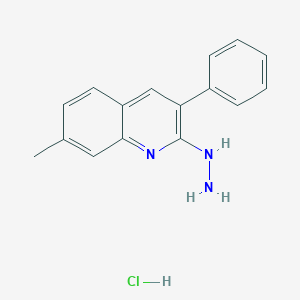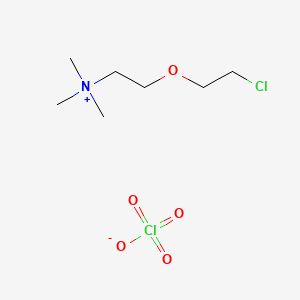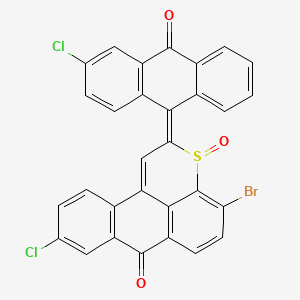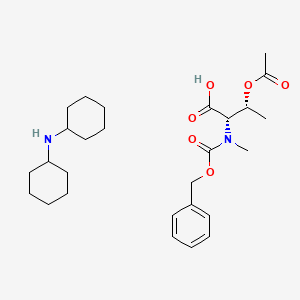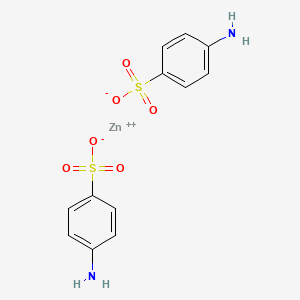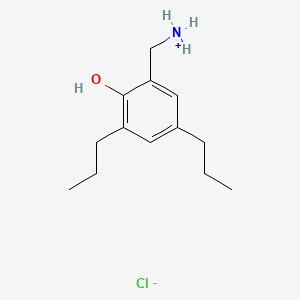
alpha-Amino-4,6-dipropyl-o-cresol hydrochloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride is a synthetic organic compound with the molecular formula C13H21NOCl It is a derivative of cresol, which is a type of phenol
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride typically involves the following steps:
Starting Material: The synthesis begins with o-cresol, which is then subjected to alkylation to introduce propyl groups at the 4 and 6 positions.
Amination: The alkylated cresol undergoes amination to introduce an amino group at the alpha position.
Hydrochloride Formation: Finally, the compound is treated with hydrochloric acid to form the hydrochloride salt.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves:
Bulk Alkylation: Large quantities of o-cresol are alkylated using propyl halides under controlled conditions.
Catalytic Amination: The alkylated product is then subjected to catalytic amination using ammonia or amines.
Purification and Crystallization: The final product is purified and crystallized to obtain the hydrochloride salt in high purity.
Analyse Des Réactions Chimiques
Types of Reactions
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the amino group to other functional groups such as hydroxyl or alkyl groups.
Substitution: The compound can undergo substitution reactions, where the amino group or propyl groups are replaced by other functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are used.
Substitution: Substitution reactions often involve halogenating agents or nucleophiles under acidic or basic conditions.
Major Products Formed
Oxidation: Quinones or hydroxylated derivatives.
Reduction: Alkylated or hydroxylated derivatives.
Substitution: Various substituted cresol derivatives depending on the reagents used.
Applications De Recherche Scientifique
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Studied for its potential biological activity, including antimicrobial and antioxidant properties.
Medicine: Investigated for its potential therapeutic applications, such as in the development of new drugs.
Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of dyes and pigments.
Mécanisme D'action
The mechanism of action of alpha-Amino-4,6-dipropyl-o-cresol hydrochloride involves its interaction with specific molecular targets and pathways:
Molecular Targets: The compound may interact with enzymes, receptors, or other proteins, leading to changes in their activity.
Pathways Involved: It may affect various biochemical pathways, including oxidative stress pathways, signaling pathways, and metabolic pathways.
Comparaison Avec Des Composés Similaires
Alpha-Amino-4,6-dipropyl-o-cresol hydrochloride can be compared with other similar compounds such as:
4-Amino-m-cresol hydrochloride: Similar structure but different substitution pattern.
6-Amino-o-cresol: Lacks the propyl groups present in this compound.
5-Amino-4-chloro-o-cresol: Contains a chlorine atom instead of propyl groups.
Uniqueness
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties compared to other cresol derivatives.
Propriétés
Numéro CAS |
51571-14-3 |
|---|---|
Formule moléculaire |
C13H22ClNO |
Poids moléculaire |
243.77 g/mol |
Nom IUPAC |
(2-hydroxy-3,5-dipropylphenyl)methylazanium;chloride |
InChI |
InChI=1S/C13H21NO.ClH/c1-3-5-10-7-11(6-4-2)13(15)12(8-10)9-14;/h7-8,15H,3-6,9,14H2,1-2H3;1H |
Clé InChI |
UIPLJEHWRUUWCY-UHFFFAOYSA-N |
SMILES canonique |
CCCC1=CC(=C(C(=C1)C[NH3+])O)CCC.[Cl-] |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


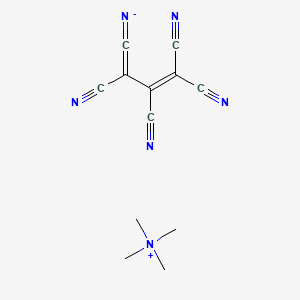
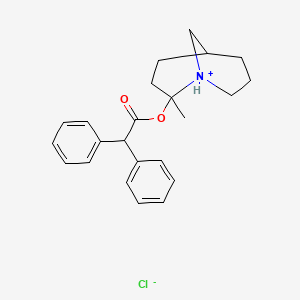
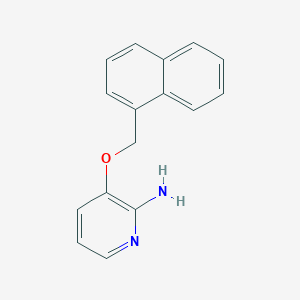
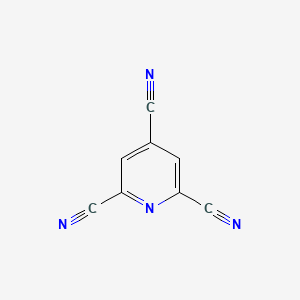

![(1R,2R)-(-)-1,2-Bis[(N-diphenylphosphino)amino]cyclohexane](/img/structure/B13760497.png)

